molecular formula C18H20O B14694353 (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone CAS No. 35019-06-8

(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone

Cat. No.: B14694353
CAS No.: 35019-06-8
M. Wt: 252.3 g/mol
InChI Key: WVYWNVZMFUFWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C17H18O It is a ketone derivative, characterized by the presence of two aromatic rings substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone typically involves Friedel-Crafts acylation. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure optimal yields.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but with enhanced efficiency and scalability. Continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are employed to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid, nitrating agents (HNO3/H2SO4).

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone involves interactions with specific molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic rings provide sites for electrophilic substitution, allowing the compound to interact with different biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: Another ketone derivative with similar structural features but different functional groups.

    (2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Shares the trimethylbenzoyl group but has different substituents on the aromatic rings.

Uniqueness

(2,5-Dimethylphenyl)(2,4,6-trimethylphenyl)methanone is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and potential applications. The presence of multiple methyl groups enhances its hydrophobicity and affects its interactions with other molecules.

Properties

CAS No.

35019-06-8

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

(2,5-dimethylphenyl)-(2,4,6-trimethylphenyl)methanone

InChI

InChI=1S/C18H20O/c1-11-6-7-13(3)16(10-11)18(19)17-14(4)8-12(2)9-15(17)5/h6-10H,1-5H3

InChI Key

WVYWNVZMFUFWRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.